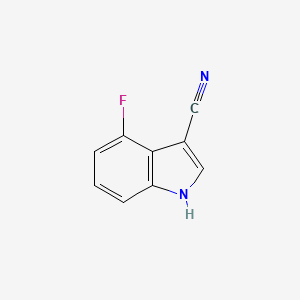

4-Fluoro-1H-indole-3-carbonitrile

描述

Contextualization within Indole (B1671886) Chemistry Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. mdpi.comnih.gov First isolated in 1866 by Adolf von Baeyer, the study of indole and its derivatives has a rich history, initially driven by the investigation of the dye indigo. wikipedia.orgcreative-proteomics.com Over the decades, the indole nucleus has been identified as the core structure in a vast array of natural products, including the essential amino acid tryptophan and neurotransmitters like serotonin. wikipedia.orgcreative-proteomics.com This prevalence in biologically active molecules has made indole derivatives a major focus of drug discovery and development, with applications ranging from anticancer to anti-inflammatory agents. wikipedia.orgmdpi.com

The chemical reactivity of the indole scaffold, particularly its susceptibility to electrophilic substitution at the C3 position, allows for extensive functionalization, leading to a diverse library of compounds with a wide spectrum of biological activities. wikipedia.org The development of novel synthetic methodologies for creating substituted indoles remains an active and evolving area of research, reflecting the enduring importance of this heterocyclic system. nih.gov

Significance of Fluorine Substitution in Indole Scaffolds

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry for optimizing the properties of drug candidates. researchgate.netelsevierpure.com When applied to the indole scaffold, fluorine substitution can profoundly influence the molecule's physicochemical and biological characteristics. researchgate.netnih.gov

Key impacts of fluorination on indole derivatives include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can enhance the in vivo half-life of a drug by blocking sites of oxidative metabolism. nih.govelsevierpure.com

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the indole ring, potentially leading to more favorable interactions with biological targets. nih.gov

Lipophilicity and Bioavailability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. elsevierpure.com

Systematic "fluorine walks," where fluorine is introduced at various positions around a core structure, have been successfully employed to probe structure-activity relationships (SAR) and identify regions of a molecule that are tolerant to functionalization. nih.gov This approach has led to the development of fluorinated indole derivatives with improved potency and selectivity for their biological targets. nih.gov

Role of the Carbonitrile Group in Indole Derivatives

The carbonitrile (cyano) group is a versatile functional group in medicinal chemistry, often utilized for its unique electronic properties and its ability to act as a bioisostere for other functional groups. researchgate.net When attached to the indole scaffold, particularly at the 3-position, the carbonitrile group can significantly influence the molecule's biological activity.

Important roles of the carbonitrile group in indole derivatives include:

Bioisosteric Replacement: The linear geometry and electronic nature of the cyano group allow it to mimic other functional groups, such as a carboxyl group or a halogen, in interactions with biological targets. nih.gov

Pharmacological Activity: The incorporation of a cyano group can lead to potent biological activity. For example, indole-3-carbonitrile derivatives have been investigated as inhibitors of various enzymes, including Tropomyosin receptor kinase (TRK) for cancer therapy. nih.gov

Synthetic Handle: The carbonitrile group can be readily converted into other functional groups, such as carboxylic acids, amines, or tetrazoles, providing a valuable synthetic handle for further chemical modifications. smolecule.com

Table 1: Properties of 4-Fluoro-1H-indole-3-carbonitrile and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1260759-82-7 | C9H5FN2 | 160.15 |

| 4-Fluoroindole (B1304775) | 387-43-9 | C8H6FN | 135.14 |

| Indole-3-carbonitrile | 5457-28-3 | C9H6N2 | 142.16 |

Overview of Research Gaps and Objectives for this compound

While the individual contributions of the indole scaffold, fluorine substitution, and the carbonitrile group are well-documented, the specific compound This compound represents a less explored area of chemical space. A comprehensive understanding of its unique properties and potential applications is still emerging.

Key research gaps and future objectives for this compound include:

Biological Activity Screening: A thorough investigation into the biological activities of this compound is warranted. Given the known activities of related fluorinated and cyano-substituted indoles, screening for anticancer, antiviral, antimicrobial, and other therapeutic properties could yield promising results. mdpi.comsmolecule.com

Elucidation of Structure-Activity Relationships (SAR): Systematic modifications of the this compound scaffold are needed to establish clear SAR. This would involve synthesizing and testing derivatives with substitutions at other positions on the indole ring to optimize potency and selectivity for any identified biological targets.

Development of Novel Synthetic Routes: While synthetic methods for producing substituted indoles exist, optimizing and developing new, efficient, and scalable synthetic routes specifically for this compound and its derivatives would be highly valuable for facilitating further research. nih.gov

Exploration as a Synthetic Intermediate: The presence of both the fluorine atom and the reactive carbonitrile group makes this compound a potentially valuable intermediate for the synthesis of more complex and novel indole-based compounds. smolecule.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNUHMSVHFAOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856454 | |

| Record name | 4-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260759-82-7 | |

| Record name | 4-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 1h Indole 3 Carbonitrile and Its Analogs

Retrosynthetic Analysis of the 4-Fluoro-1H-indole-3-carbonitrile Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common approaches focus on either the late-stage introduction of the C-3 carbonitrile or the construction of the indole (B1671886) ring from a pre-functionalized benzene (B151609) derivative.

C3-CN Bond Disconnection: The most straightforward retrosynthetic disconnection is the removal of the carbonitrile group. This leads to the key intermediate, 4-fluoroindole (B1304775). This precursor can then be subjected to C-H functionalization or electrophilic substitution at the C-3 position to install the nitrile group. This approach is advantageous as 4-fluoroindole is a commercially available starting material or can be synthesized through various established methods.

Pyrrole (B145914) Ring Annulation: A second common strategy involves the formation of the pyrrole portion of the indole ring. This approach disconnects the C2-C3 and the N1-C7a bonds. This leads to a substituted aniline (B41778) precursor, such as a 2-alkynyl-3-fluoroaniline or a related derivative. Classic indole syntheses like the Fischer, Bartoli, or Larock methods fall under this category, starting from appropriately fluorinated aniline or phenylhydrazine precursors. For instance, the Fischer indole synthesis would commence from 3-fluorophenylhydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms, with the latter bearing a precursor to the nitrile group.

Leimgruber-Batcho Approach: A disconnection of the C2-C3 bond suggests a pathway analogous to the Leimgruber-Batcho indole synthesis. This would involve a precursor such as (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine. Reductive cyclization of this intermediate would then form the 4-fluoroindole core, which can be subsequently functionalized at the C-3 position.

These retrosynthetic pathways highlight the central role of either 4-fluoroindole as a key intermediate or the use of fluorinated benzene derivatives as foundational starting materials.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule through a sequence of reactions starting from basic precursors. These routes can be designed to build the indole core first, followed by functionalization, or to assemble the fully substituted ring system from appropriately chosen starting materials.

The synthesis of key precursors is a critical first step in many routes toward this compound. A widely used precursor is 4-fluoroindole itself. One common industrial method for its preparation involves 2-fluoro-6-nitrotoluene (B1294474) as the starting material. google.com

The synthesis proceeds in two main steps:

Condensation: 2-fluoro-6-nitrotoluene undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms the key intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine. google.com

Reductive Cyclization: The intermediate is then subjected to catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates a cyclization reaction to form the indole ring, yielding 4-fluoroindole. google.com

This method is advantageous due to its simplicity and suitability for large-scale production. google.com

Various cyclization and annulation reactions are employed to construct the 4-fluoroindole scaffold from acyclic precursors. These methods are often based on classic named reactions adapted for substituted substrates.

One versatile approach is a consecutive four-component reaction that starts from an ortho-haloaniline. beilstein-journals.org For example, a reaction sequence can be initiated with 2-iodo-4-fluoroaniline and a terminal alkyne like phenylacetylene. The process unfolds as follows:

Alkynylation: A copper-free Sonogashira-type coupling between the ortho-haloaniline and the terminal alkyne.

Cyclization: A base-catalyzed cyclization of the resulting 2-alkynylaniline forms the indole ring.

Iodination: An electrophilic iodination at the C-3 position using N-iodosuccinimide (NIS).

Alkylation: Trapping of the indole anion with an alkyl halide.

This one-pot sequence provides a rapid entry to complex, substituted indoles. beilstein-journals.org

Table 1: Example of a Four-Component Indole Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield |

| 2-iodo-4-fluoroaniline, Phenylacetylene, Methyl Iodide | 1. DBU, DMSO, 100°C; 2. KOt-Bu, 100°C; 3. N-Iodosuccinimide, rt; 4. CH₃I, rt | 4-Fluoro-3-iodo-1-methyl-2-phenyl-1H-indole | 69% |

A common and highly effective strategy for synthesizing this compound begins with the precursor 4-fluoroindole. This two-step route involves the introduction of a formyl group at the C-3 position, followed by its conversion to a nitrile.

Step 1: C-3 Formylation The C-3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. Formylation can be achieved using various methods. A modern, environmentally benign approach utilizes an iron-catalyzed reaction. organic-chemistry.org In this method, the indole is treated with formaldehyde and aqueous ammonia in the presence of a catalytic amount of ferric chloride, using air as the oxidant. This process avoids harsh reagents like phosphorus oxychloride (POCl₃) often used in the Vilsmeier-Haack reaction. organic-chemistry.org

Step 2: Nitrile Formation The resulting 4-fluoroindole-3-carboxaldehyde can be converted into the target carbonitrile through several established methods. A classic and reliable method is the dehydration of the corresponding aldoxime. orgsyn.org

The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride to form 4-fluoroindole-3-carboxaldehyde oxime.

The oxime is then dehydrated using a variety of reagents, such as acetic anhydride (B1165640), phosphorus pentoxide, or by heating with reagents like diammonium hydrogen phosphate in 1-nitropropane. orgsyn.org

Alternatively, direct one-pot conversions of aldehydes to nitriles are possible using reagents such as trichloroisocyanuric acid (TCCA) in aqueous ammonia or through transition metal-catalyzed reactions with ammonia and an oxidant like hydrogen peroxide. organic-chemistry.orggoogle.com

Table 2: Selected Methods for Converting Aldehydes to Nitriles

| Method | Reagents | Key Features |

| Oxime Dehydration orgsyn.org | 1. NH₂OH·HCl; 2. Acetic Anhydride or (NH₄)₂HPO₄ | Two-step, classic, and reliable method. |

| One-pot Oxidation organic-chemistry.org | NH₂OH·HCl in N-Methylpyrrolidone (NMP) | Direct one-pot process by heating the aldehyde with the reagent. |

| Catalytic Oxidation google.com | NH₃, H₂O₂, Transition Metal Catalyst (e.g., Copper) | Utilizes ammonia and an oxidant in the presence of a catalyst. |

| "Activated DMSO" Method organic-chemistry.org | DMSO, (COCl)₂, Et₃N | Forms the nitrile via an intermediate that dehydrates readily. |

Strategies for Fluorine Introduction at the C-4 Position

Introducing a fluorine atom at the C-4 position of the indole ring presents a significant synthetic challenge due to the inherent reactivity of the indole nucleus, which typically favors substitution at C-3, C-2, or C-5. nih.gov Direct C-4 fluorination of indole itself is difficult to achieve with high regioselectivity.

Consequently, the most prevalent and effective strategy is to begin the synthesis with a benzene ring that already contains the fluorine atom at the desired position. This approach ensures unambiguous placement of the fluorine substituent. Common starting materials for this strategy include:

3-Fluoroaniline derivatives: These are used in syntheses like the Bischler or Sugasawa indole synthesis. diva-portal.org

3-Fluorophenylhydrazine: This is the key precursor for the Fischer indole synthesis.

2-Fluoro-6-nitrotoluene: As mentioned, this is a versatile starting material for the Leimgruber-Batcho type synthesis. google.com

While direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, the selective functionalization of the C-4 position of indole remains a specialized area. nih.govsemanticscholar.orgacs.org These advanced methods often require a directing group, typically placed at the C-3 position, to guide a transition metal catalyst to the C-4 C-H bond. nih.govsemanticscholar.org Although powerful, these methods are more commonly used for introducing carbon-based substituents rather than for direct fluorination. Anodic fluorination has also been explored, but can lead to difluorinated products. researchgate.net

Carbonitrile Group Installation Methods at the C-3 Position

The direct installation of a carbonitrile group at the C-3 position of a pre-formed 4-fluoroindole ring is a highly efficient synthetic strategy. This transformation can be accomplished through modern C-H activation and cyanation techniques, which avoid the multi-step formylation-conversion sequence.

Several catalytic systems have been developed for the direct C-3 cyanation of indoles:

Palladium-Catalyzed Cyanation: A palladium catalyst can be used to achieve C-3 cyanation with excellent regioselectivity. One practical method uses a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (DMSO) as a safe and accessible cyanide source. rsc.org

Copper-Mediated Cyanation: Copper-promoted systems can also facilitate the C-3 cyanation of both N-H free and N-protected indoles. One such method uses N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) and an ammonium source, with molecular oxygen serving as a clean terminal oxidant. rsc.org

Electrochemical Cyanation: A transition-metal-free approach involves electrochemical C-H cyanation. This method uses trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and a redox catalyst, such as tris(4-bromophenyl)amine, in an undivided electrochemical cell. organic-chemistry.org This sustainable method avoids the need for chemical oxidants. organic-chemistry.org

These direct cyanation methods offer a more atom-economical and often milder alternative to traditional routes.

Table 3: Comparison of Direct C-3 Cyanation Methods for Indoles

| Method | Catalyst/Reagents | Cyanide Source | Key Advantages |

| Palladium-Catalyzed rsc.org | Palladium catalyst | NH₄HCO₃ / DMSO | Utilizes a safe and practical cyanide source. |

| Copper-Mediated rsc.org | Copper catalyst, TMEDA | Ammonium / TMEDA | Employs O₂ as a clean oxidant, good functional group tolerance. |

| Electrochemical organic-chemistry.org | Tris(4-bromophenyl)amine (redox catalyst) | TMSCN | Metal-free, sustainable, avoids chemical oxidants. |

Direct Cyanation Methodologies

Direct C-H cyanation of the indole nucleus at the C3 position represents an atom-economical and efficient route to indole-3-carbonitriles. These methods typically employ an electrophilic cyanating agent in the presence of a catalyst.

One prominent approach involves the use of Lewis acids to catalyze the reaction between an indole and an electrophilic cyanide source. For instance, the direct cyanation of indoles has been successfully achieved using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent, catalyzed by boron trifluoride etherate (BF₃·OEt₂) rsc.org. This reaction proceeds with excellent regioselectivity for the 3-position of the indole ring and is applicable to a broad range of indole substrates rsc.org. While the specific application to 4-fluoro-1H-indole is not detailed in the provided literature, the general applicability of this method suggests its potential for the synthesis of this compound. The reaction is typically carried out in a solvent like 1,2-dichloroethane (DCE) at elevated temperatures amazonaws.com.

Similarly, gallium(III) chloride (GaCl₃) has been demonstrated as an effective catalyst for the direct cyanation of indoles using N-cyanosuccinimide (NCS) as a bench-stable and less toxic electrophilic cyanating agent amazonaws.comnih.govresearchgate.net. This methodology affords 3-cyanoindoles in good yields and with high regioselectivity, showing broad substrate scope for various indoles amazonaws.comnih.govresearchgate.net.

A general representation of the Lewis acid-catalyzed direct cyanation of an indole is shown below:

Reaction Scheme: Lewis Acid-Catalyzed Direct Cyanation of Indole

R-Indole + Electrophilic Cyanating Agent --(Lewis Acid Catalyst)--> R-Indole-3-carbonitrile

Where:

| Catalyst | Cyanating Agent | Solvent | Temperature | Yield |

| BF₃·OEt₂ | NCTS | DCE | 80 °C | Good |

| GaCl₃ | NCS | CH₃CN | 120 °C | Good |

Conversion from Other Functional Groups

An alternative strategy for the synthesis of this compound involves the conversion of a pre-existing functional group at the 3-position of the 4-fluoroindole nucleus into a nitrile.

A classic method for introducing a nitrile group is the Sandmeyer reaction , which converts an aromatic primary amine into a nitrile via a diazonium salt intermediate researchgate.net. In the context of this compound synthesis, this would involve the diazotization of 3-amino-4-fluoro-1H-indole followed by treatment with a cyanide salt, typically copper(I) cyanide. The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles researchgate.net.

Another common precursor is 4-fluoro-1H-indole-3-carboxaldehyde . This aldehyde can be converted to the corresponding nitrile through a two-step process involving the formation of an oxime intermediate, followed by dehydration. The oxime is prepared by reacting the aldehyde with hydroxylamine hydrochloride google.com. Subsequent dehydration of the 4-fluoro-1H-indole-3-carboxaldehyde oxime can be achieved using various dehydrating agents to yield the desired nitrile orgsyn.org. A one-pot method for converting indole-3-carboxaldehydes to indole-3-carbonitriles involves reacting the aldehyde with hydroxylamine hydrochloride in formic acid google.com.

Similarly, 4-fluoro-1H-indole-3-carboxamide can serve as a precursor. The dehydration of a primary amide to a nitrile is a well-established transformation in organic synthesis and can be accomplished using a variety of reagents orgsyn.org.

The table below summarizes these conversion methods.

| Starting Material | Reagents | Intermediate |

| 3-Amino-4-fluoro-1H-indole | 1. NaNO₂, H⁺ 2. CuCN | 3-Diazonium-4-fluoro-1H-indole salt |

| 4-Fluoro-1H-indole-3-carboxaldehyde | 1. NH₂OH·HCl 2. Dehydrating agent | 4-Fluoro-1H-indole-3-carboxaldehyde oxime |

| 4-Fluoro-1H-indole-3-carboxamide | Dehydrating agent | - |

Stereoselective Synthesis Considerations

The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires stereoselective synthetic methods. While specific examples for the asymmetric synthesis of this compound analogs are not prevalent in the reviewed literature, general strategies for the asymmetric functionalization of indoles can be considered.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral indole derivatives. For instance, chiral phosphoric acids have been used to catalyze the asymmetric dearomatization of indoles, leading to the formation of chiral indolenines and fused indolines orgsyn.org. Such strategies could potentially be adapted to introduce chirality in the synthesis of 4-fluoroindole-based structures.

The development of asymmetric cyanation reactions, while challenging, is an active area of research. The use of chiral Lewis acid catalysts in conjunction with a cyanating agent could, in principle, lead to the enantioselective formation of a cyano-containing stereocenter nih.gov. The application of such methodologies to 4-fluoroindole derivatives would be a promising avenue for the synthesis of novel chiral compounds.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. For the synthesis of this compound and its analogs, several green approaches can be envisioned.

Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating nih.govtandfonline.comnih.gov. The application of microwave irradiation to the direct cyanation of 4-fluoro-1H-indole or the conversion of its derivatives could offer a more energy-efficient synthetic route nih.govtandfonline.comnih.gov. Microwave-assisted methods have been successfully used for the synthesis of various indole derivatives tandfonline.com.

The use of ultrasound is another green technique that can enhance reaction rates and yields researchgate.net. Ultrasound-assisted synthesis is considered an environmentally friendly approach due to its potential to reduce reaction times and energy consumption researchgate.net.

The choice of solvent is a key aspect of green chemistry. The replacement of hazardous organic solvents with greener alternatives, such as water, ionic liquids, or deep eutectic solvents, is highly desirable. Research into performing indole functionalization reactions in aqueous media or other environmentally friendly solvents is ongoing and could be applied to the synthesis of this compound researchgate.net.

| Green Chemistry Approach | Potential Application in Synthesis | Advantages |

| Microwave-assisted synthesis | Direct cyanation, functional group conversion | Reduced reaction times, improved yields |

| Ultrasound-assisted synthesis | Direct cyanation, functional group conversion | Enhanced reaction rates, energy efficiency |

| Use of green solvents | All synthetic steps | Reduced environmental impact, improved safety |

Chemical Reactivity and Derivatization Strategies for 4 Fluoro 1h Indole 3 Carbonitrile

Reactivity at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the 1-position of the indole ring is a key site for functionalization. Its reactivity is influenced by its lone pair of electrons, which can participate in various reactions.

Alkylation and Arylation Reactions

N-alkylation of indoles is a fundamental transformation in synthetic chemistry. rsc.org Classical methods often involve the use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This approach generally leads to high yields and selectivity for N-alkylation over C-alkylation. rsc.org One-pot, multi-component reactions combining Fischer indolization with N-alkylation have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

While specific examples for the N-arylation of 4-Fluoro-1H-indole-3-carbonitrile are not prevalent in the provided results, the general principles of indole N-arylation can be applied. Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is commonly used for the N-arylation of a variety of nitrogen-containing heterocycles, including indoles. This reaction typically employs a palladium or copper catalyst with a suitable ligand and a base.

Table 1: N-Alkylation and N-Arylation Reactions of Indoles

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Sodium hydride, Alkyl halide, DMF/THF | 1-Alkylindole |

| N-Arylation (Buchwald-Hartwig) | Palladium or Copper catalyst, Ligand, Base, Aryl halide | 1-Arylindole |

Acylation Reactions

The indole nitrogen can undergo acylation to form N-acylindoles. This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Bases like potassium carbonate, triethylamine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed to facilitate the reaction. nih.gov The choice of base can be critical for the success and yield of the acylation. nih.gov For instance, in the synthesis of 1-acyloxyindoles, DBU was found to be a superior base compared to others like potassium carbonate or triethylamine. nih.gov

Table 2: N-Acylation Reactions of Indoles

| Acylating Agent | Base | Product |

|---|---|---|

| Acyl chloride | DBU | 1-Acylindole |

| Acetic anhydride | DBU | 1-Acetylindole |

Reactivity of the Carbonitrile Group (C-3)

The carbonitrile (C≡N) group at the 3-position is a versatile functional group that can undergo a variety of transformations, providing a gateway to numerous other functionalities.

Hydrolysis Reactions

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. libretexts.orgchemistrysteps.comlumenlearning.comlibretexts.org This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.orgorganicchemistrytutor.com

Acid-catalyzed hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.comorganicchemistrytutor.com

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org Milder basic conditions may allow for the isolation of the intermediate amide. organicchemistrytutor.com

Table 3: Hydrolysis of Nitriles

| Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., HCl, H₂O, heat) | Amide | Carboxylic acid |

| Basic (e.g., NaOH, H₂O, heat) | Carboxylate salt | Carboxylic acid |

Reduction Reactions

The nitrile group can be reduced to a primary amine or an aldehyde. wikipedia.org

Reduction to Amines: Catalytic hydrogenation using catalysts like Raney nickel, palladium black, or platinum dioxide is an economical route for the synthesis of primary amines from nitriles. wikipedia.org Stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165), or diborane (B8814927) can also be employed for this conversion. wikipedia.orglibretexts.org A combination of indium(III) chloride and sodium borohydride has also been shown to be effective for the reduction of various aromatic and aliphatic nitriles to their corresponding primary amines. researchgate.net Other reagents like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride have also been utilized. organic-chemistry.org

Reduction to Aldehydes: The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, can convert a nitrile to an aldehyde via the hydrolysis of the intermediate iminium salt. wikipedia.org Another common reagent for this partial reduction is diisobutylaluminium hydride (DIBAL-H), which forms an aldehyde after an aqueous workup. wikipedia.org

Table 4: Reduction of Nitriles

| Reducing Agent | Product |

|---|---|

| LiAlH₄ | Primary amine |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary amine |

| DIBAL-H | Aldehyde |

| SnCl₂, HCl (Stephen reduction) | Aldehyde |

Nucleophilic Additions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. ucalgary.ca This reaction is analogous to the nucleophilic addition to carbonyl groups. ucalgary.ca

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate in an aqueous workup yields a ketone. libretexts.org

Addition of other Nucleophiles: The nitrile group can be activated by protonation or by complexation with a Lewis acid, which increases its electrophilicity and facilitates the addition of weaker nucleophiles. ucalgary.canih.gov For example, the addition of amines to nitrilium derivatives of closo-dodecaborate anions has been reported. nih.gov

Table 5: Nucleophilic Addition to Nitriles

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (RMgX) | Imine anion | Ketone |

| Organolithium Reagent (RLi) | Imine anion | Ketone |

| Amines (on activated nitriles) | Amidine | - |

Reactivity of the Fluoro Substituent (C-4)

The electron-withdrawing nature of both the fluorine atom and the nitrile group significantly influences the reactivity of the benzene (B151609) portion of the indole ring, particularly at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing nitrile group ortho to the fluorine atom makes the C-4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the fluoride (B91410) ion, which is a good leaving group. youtube.combeilstein-journals.org The reaction proceeds through a two-step addition-elimination mechanism, forming a temporary anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. youtube.com

A variety of nucleophiles can be employed in SNAr reactions with this compound, including alkoxides, thiolates, and amines, allowing for the introduction of diverse functionalities at the C-4 position. The reaction conditions for SNAr typically involve a strong nucleophile and may be facilitated by heat. youtube.combeilstein-journals.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Type |

| Oxygen Nucleophile | Sodium Methoxide | 4-Methoxy-1H-indole-3-carbonitrile |

| Sulfur Nucleophile | Sodium Thiophenoxide | 4-(Phenylthio)-1H-indole-3-carbonitrile |

| Nitrogen Nucleophile | Ammonia | 4-Amino-1H-indole-3-carbonitrile |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally less reactive in these transformations compared to other carbon-halogen bonds, its activation can be achieved under specific catalytic conditions. rsc.orgmdpi.com For this compound, palladium-catalyzed cross-coupling reactions at the C-4 position would typically require specialized ligands and conditions to facilitate the oxidative addition of the C-F bond to the palladium center. mdpi.commdpi.com

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) could potentially be employed to introduce aryl, vinyl, or amino groups at the C-4 position. catalysis.rursc.orgmdpi.com The success of these reactions is often dependent on the choice of palladium catalyst, ligands, base, and solvent. mdpi.comcatalysis.ru

Functionalization at Other Positions of the Indole Ring System

Beyond the reactivity at the C-4 position, this compound can be functionalized at other positions of the indole ring. ossila.comresearchgate.net

N-1 Position: The nitrogen atom of the indole ring can be readily deprotonated with a suitable base, such as sodium hydride, to form an indolyl anion. ossila.com This anion can then act as a nucleophile, reacting with various electrophiles like alkyl halides or acyl chlorides to introduce substituents at the N-1 position. ossila.com

C-2 Position: Directed ortho-metalation can be a strategy to functionalize the C-2 position. ossila.com By using a directing group, often at the N-1 position, a strong base like n-butyllithium can selectively deprotonate the C-2 position, creating a nucleophilic center for subsequent reaction with electrophiles.

C-5, C-6, and C-7 Positions: Electrophilic aromatic substitution reactions on the benzene portion of the indole ring are also possible, although the substitution pattern will be influenced by the existing fluoro and cyano groups. The directing effects of these substituents would need to be considered to predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its derivatization. rsc.org

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, by carefully choosing reagents and reaction conditions, it is possible to selectively react at the N-H bond without affecting the C-F bond, or vice versa.

Regioselectivity: This pertains to the control of the position of the incoming group. For example, in electrophilic aromatic substitution reactions, the position of the new substituent on the benzene ring (C-5, C-6, or C-7) can be controlled by the electronic effects of the existing substituents. rsc.org Similarly, in directed metalation, the choice of the directing group determines which C-H bond is activated. ossila.com

Cascade and Domino Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgnih.govslideshare.netub.edu These reactions are highly efficient in terms of atom economy and step economy. wikipedia.org this compound can be a valuable participant in such reaction sequences.

For instance, a cascade reaction could be initiated by a nucleophilic aromatic substitution at the C-4 position, followed by an intramolecular cyclization involving the nitrile group or another part of the molecule. nih.gov Alternatively, a palladium-catalyzed cross-coupling reaction could be the first step, with the newly introduced group then participating in a subsequent intramolecular transformation. rsc.org The design of such cascade reactions allows for the rapid construction of complex molecular architectures from the relatively simple this compound starting material. nih.gov

Structure Activity Relationship Sar Studies and Biological Evaluation of 4 Fluoro 1h Indole 3 Carbonitrile Derivatives

Design Principles for Biologically Active Indole (B1671886) Derivatives

The indole nucleus is a versatile pharmacophore whose biological activity can be finely tuned through structural modifications. nih.gov The design of potent indole derivatives hinges on several key principles:

The Indole Core as a Scaffold: The bicyclic structure of indole provides a rigid framework that can be functionalized in multiple positions, allowing for the precise spatial orientation of substituents to interact with biological targets. researchgate.net It is a common feature in molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties. researchgate.net

Mimicking Natural Ligands: Many indole derivatives are designed to mimic endogenous molecules. For instance, the indole ring is the core of the amino acid tryptophan and neurotransmitters like serotonin, enabling these compounds to interact with their respective receptors and enzymes. nih.govnih.gov

Impact of Substituents: The type, position, and orientation of substituents on the indole ring are critical determinants of biological activity. researchgate.net Electron-withdrawing groups (like fluorine and nitrile) and electron-donating groups can alter the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net For example, the presence of a methoxy (B1213986) group at the C5 or C6 position has been shown to contribute to optimal activity in certain anticancer compounds. researchgate.net

Fluorine in Medicinal Chemistry: The introduction of a fluorine atom can significantly enhance a molecule's therapeutic potential. Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, often leading to increased metabolic stability and bioavailability. nih.govresearchgate.net It can also enhance binding affinity to target proteins through favorable electrostatic interactions. nih.gov

Systematic Variation of the 4-Fluoro-1H-indole-3-carbonitrile Core for SAR Elucidation

Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound to understand how different chemical groups influence its biological activity. For the this compound core, SAR exploration focuses on modifications at several key positions:

N-1 Position (Indole Nitrogen): The N-H group is a crucial hydrogen bond donor. Alkylation or arylation at this position can significantly impact binding affinity. In some contexts, an unsubstituted N-1 position is essential for optimal activity. researchgate.net However, introducing specific substituents can also orient other parts of the molecule for improved target engagement.

C-2 Position: While the 3-carbonitrile is a key feature, modifications at the C-2 position can also modulate activity. Introducing small alkyl or aryl groups can influence the molecule's steric profile and interactions with target proteins.

C-3 Position (Carbonitrile Group): The carbonitrile group at C-3 is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its replacement with other groups, such as amides or carboxylic acids, can drastically alter the compound's electronic properties and binding modes. Studies on related cyanopyrrolidines have shown that the cyano group is critical for potent enzyme inhibition. nih.gov

C-4 Position (Fluoro Group): The fluorine atom at C-4 is a key feature. Moving it to other positions (C-5, C-6, or C-7) or replacing it with other halogens (Cl, Br) can provide insights into the importance of its specific location and electronegativity for target interaction. mdpi.com Halogen derivatives at the C-5 or C-7 position have been shown to have a positive effect on cytotoxicity in some anticancer indole derivatives. mdpi.com

Positions C-5, C-6, and C-7: The benzene (B151609) portion of the indole ring offers additional sites for modification. Adding various substituents to these positions can improve properties like solubility, cell permeability, and target specificity. For example, attaching a heteroaryl-carboxamide group at the C-7 position of some fluorinated indoles led to extraordinary antiviral activity. nih.gov

Investigation of Biological Activities

Derivatives of the indole scaffold are known to exhibit a wide spectrum of pharmacological activities. nih.govresearchgate.netresearchgate.net The specific functionalization of the this compound core has been explored in several key therapeutic areas.

Indole derivatives are prominent in oncology, with natural products like vincristine and synthetic drugs like sunitinib being used in cancer therapy. nih.govmdpi.com The 1H-indole-3-carbonitrile scaffold, in particular, has been identified as a valuable template for developing potent enzyme inhibitors for cancer treatment.

Recent research has focused on developing 1H-indole-3-carbonitrile derivatives as inhibitors of Tropomyosin receptor kinase (TRK), a promising target in cancers driven by NTRK gene fusions. nih.gov A study reported the development of a highly potent TRK inhibitor, C11, which demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines. nih.gov Mechanistic studies revealed that this compound induced cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov The presence of halogen atoms at the C-5 or C-7 positions of the indole scaffold has also been noted to positively influence cytotoxicity. mdpi.com

| Compound | Modifications on Indole-3-carbonitrile Core | Target | Inhibitory Activity (IC50) |

|---|---|---|---|

| C11 | Complex substitution at N-1 and C-5 | TRK | Not specified in abstract |

| 3i | N-cyclopentyl at N-1, Benzo[d]imidazole-5-carboxamide at C-5 | Xanthine Oxidase | 0.62 µM |

| MY-413 | Coumarin substitution | Tubulin Polymerization | 2.46 µM |

Data derived from studies on various 1H-indole-3-carbonitrile derivatives, highlighting their potential as enzyme inhibitors in cancer-related pathways. researchgate.net

The indole nucleus is the foundation for well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). amazonaws.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. amazonaws.comresearchgate.net Research into indole derivatives continues to seek agents with improved efficacy and fewer side effects. researchgate.net

Studies have shown that substitutions on the indole ring can significantly enhance anti-inflammatory potency. nih.gov For instance, replacing the thiophene ring in the drug tenidap with other phenyl or heterocyclic rings on an indole-2-one skeleton has been explored to develop alternative anti-inflammatory agents. researchgate.net While direct studies on this compound are limited in this area, the known anti-inflammatory profile of fluorinated and cyano-containing heterocyclic compounds suggests potential utility. For example, certain 3-substituted indole derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in cellular models of inflammation, acting as COX-2 inhibitors. nih.gov

Indole derivatives have demonstrated broad-spectrum activity against various pathogens. researchgate.net The search for new antimicrobial and antiviral agents is driven by the rise of drug resistance. chula.ac.th

In anti-viral research, fluorinated indole derivatives have shown potent activity. One study reported that fluorinated indole-carboxamide derivatives were highly potent inhibitors of HIV-1 replication in human T-lymphocyte cells, with some compounds showing activity in the picomolar range. nih.gov Specifically, derivatives with a heteroaryl-carboxamide group at the C-7 position demonstrated exceptional potency. nih.gov

In the anti-microbial field, 4-fluoroindole (B1304775) has been shown to enhance the efficacy of the aminoglycoside antibiotic kanamycin against the multi-drug resistant pathogen Pseudomonas aeruginosa. ossila.com Furthermore, other indole derivatives, such as 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound Series | Modification | Target | Activity (EC50) |

|---|---|---|---|

| 19a-e | Fluorinated indole-carboxamides | HIV-1 WT | 2.0–4.6 nM |

| 22 | Fluorinated indole with primary amide at C-7 | HIV-1 WT | 0.14 nM |

| 23n | Fluorinated indole with heteroaryl-carboxamide at C-7 | HIV-1 WT | 0.0058 nM |

| 23p | Fluorinated indole with heteroaryl-carboxamide at C-7 | HIV-1 WT | 0.04 nM |

Antiviral activity of various fluorinated indole derivatives against HIV-1. nih.gov

The structural versatility of indole derivatives has led to their investigation for a multitude of other pharmacological effects.

Antihypertensive Activity: Indole-containing molecules have been successfully developed as antihypertensive agents. researchgate.net The drug reserpine is a classic example. nih.gov Studies have shown that various indole derivatives can reduce blood pressure, with some acting as β-adrenergic receptor antagonists or by influencing serotonin metabolism in the brain. nih.govacs.orgnih.gov

Antioxidant Activity: Oxidative stress is implicated in numerous diseases. Indole derivatives, such as melatonin and serotonin, are known antioxidants. nih.gov Synthetic derivatives have also been designed to scavenge free radicals. The antioxidant activity is often dependent on the presence of an unsubstituted indole nitrogen and is modulated by the nature of the substituent at the C-3 position. nih.gov Fluvastatin, a fluorophenyl-substituted indole, is known to exert cytoprotective effects against oxidative stress. nih.gov

Enzyme Inhibition: Beyond cancer-related kinases, indole derivatives are potent inhibitors of various other enzymes. For example, derivatives of 2-cyano-4-fluoropyrrolidine have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for anti-diabetic drugs. nih.gov This highlights the potential of the fluoro-cyano motif in designing enzyme inhibitors for metabolic diseases.

Mechanism of Action Studies at the Molecular and Cellular Level

Investigations into the mechanism of action of this compound derivatives reveal their significant impact on cancer cell viability through multiple pathways. At the molecular level, a primary mechanism is the inhibition of TRK phosphorylation. nih.gov In TRK-dependent cancer cell lines, such as the colorectal carcinoma cell line Km-12, potent derivatives have been shown to effectively reduce the levels of phosphorylated TRK. nih.gov

This inhibition of TRK activity at the molecular level translates into distinct effects at the cellular level. The primary outcomes observed in cancer cells treated with these derivatives are cell cycle arrest and the induction of apoptosis. nih.govmdpi.comnih.gov

Cell Cycle Arrest: Treatment with these compounds leads to a halt in the cell division cycle, preventing the proliferation of cancer cells. For instance, studies on acute leukemia cells and breast cancer models have demonstrated that similar heterocyclic compounds can induce cell cycle arrest at various phases, such as G0/G1, G2/M, or S phase, thereby inhibiting tumor growth. mdpi.comnih.govmdpi.comualberta.ca

Apoptosis Induction: Beyond halting proliferation, these derivatives actively trigger programmed cell death. Mechanistic studies show that this is achieved through the modulation of key apoptotic proteins. nih.govmdpi.com This process is often a critical contributor to cellular death following the administration of cytotoxic agents in cancer therapy. mdpi.com

Furthermore, these compounds have demonstrated the ability to inhibit both colony formation and cell migration in a dose-dependent manner, indicating their potential to prevent metastasis. nih.gov

Ligand-Target Interactions and Binding Affinity Analysis

The efficacy of this compound derivatives as TRK inhibitors is rooted in their specific interactions within the ATP-binding site of the kinase domain. Molecular docking studies and structural analyses have provided insights into these critical ligand-target interactions.

Most TRK inhibitors under investigation are classified as Type I inhibitors, which are ATP-competitive and bind directly to the ATP-binding site. nih.govfrontiersin.org The indole scaffold is a versatile pharmacophore that can form crucial bonds with multiple receptors. researchgate.net For instance, molecular simulations of representative 1H-indole-3-carbonitrile derivatives show reasonable interaction modes within the target's active site. researchgate.net

The binding affinity of these compounds is a key determinant of their potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures how much of a substance is needed to inhibit a specific biological process by half.

Table 1: Binding Affinity of Representative Indole-3-carbonitrile Derivatives

| Compound | Target | IC50 Value (µM) | Source |

| 3i | Xanthine Oxidase | 0.62 | researchgate.net |

| Allopurinol | Xanthine Oxidase | 8.91 | researchgate.net |

This table presents data for illustrative indole-3-carbonitrile derivatives to demonstrate typical binding affinities achieved within this class of compounds.

Fluorine's Influence on Biological Efficacy and Selectivity

The introduction of fluorine into pharmaceutical compounds is a widely used strategy in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity. tandfonline.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly influence a molecule's pharmacological profile. tandfonline.com

In the context of this compound derivatives, the fluorine atom at the 4-position of the indole nucleus can exert several positive effects:

Enhanced Binding Affinity: Fluorine can increase binding affinity through direct interactions with the target protein or by altering the electronic properties of the molecule to favor stronger interactions with the protein's binding pocket. tandfonline.com

Improved Pharmacokinetics: Fluorination can block sites of metabolic degradation, leading to increased stability and bioavailability. For example, replacing a hydrogen atom with fluorine can prevent metabolic hydroxylation, a common pathway for drug metabolism.

Altered Acidity/Basicity: As the most electronegative element, fluorine can strongly affect the acidity or basicity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's absorption and distribution profile. tandfonline.com

Studies on other fluorinated indole derivatives have shown that substitution at the 4-position can lead to potent biological activity. For example, 4-trifluoromethylindole-3-acetic acid (4-CF(3)-IAA) demonstrated strong root formation-promoting activity, highlighting the impact of fluorination at this specific position. nih.gov

In Vivo Preclinical Evaluation and Pharmacological Profiling

The promising in vitro results of this compound derivatives have been further evaluated in in vivo preclinical models to assess their pharmacological profiles. These studies are crucial for determining a compound's potential for further development as a therapeutic agent.

Key pharmacokinetic parameters are evaluated to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. A representative lead compound from the 1H-indole-3-carbonitrile class, compound C11, underwent such evaluation. nih.gov

The results indicated:

Plasma Stability: Excellent stability in plasma, with a half-life (t1/2) greater than 480 minutes. nih.gov

Microsomal Stability: Moderate stability in liver microsomes, with a half-life of 38.9 minutes, suggesting it is metabolized but not excessively rapidly. nih.gov

Oral Bioavailability: A pharmacokinetic evaluation revealed an oral bioavailability of 15.2%. nih.gov

Table 2: Pharmacokinetic Profile of a Representative 1H-Indole-3-carbonitrile Derivative (Compound C11)

| Parameter | Value | Source |

| Plasma Stability (t1/2) | > 480 min | nih.gov |

| Liver Microsomal Stability (t1/2) | 38.9 min | nih.gov |

| Oral Bioavailability | 15.2 % | nih.gov |

Computational Approaches in the Investigation of 4 Fluoro 1h Indole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 4-Fluoro-1H-indole-3-carbonitrile. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a molecule, providing insights that are crucial for all other computational techniques.

By calculating the molecule's electronic structure, researchers can determine its most stable three-dimensional conformation, bond lengths, and bond angles. Theoretical calculations can shed light on the underlying reaction mechanisms and the impact of atom introduction on conformational preferences. chemrxiv.org For this compound, DFT would be used to optimize the molecular geometry and calculate a variety of electronic descriptors. These descriptors are vital for understanding the molecule's reactivity and its potential to interact with biological targets.

Table 1: Key Electronic Properties Determined by Quantum Chemical Calculations

| Property | Description | Relevance to this compound |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's susceptibility to nucleophilic and electrophilic attack and its electronic reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface, showing electron-rich (negative) and electron-poor (positive) regions. | Highlights sites for potential non-covalent interactions like hydrogen bonding, crucial for receptor binding. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps identify atoms that are likely to participate in electrostatic interactions or act as H-bond donors/acceptors. |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For this compound, docking studies are essential for identifying potential biological targets and understanding the structural basis of its activity. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding affinity).

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the indole (B1671886) derivative and the amino acid residues of the target protein. researchgate.net For example, docking studies on other indole derivatives have been used to elucidate their binding modes with enzymes like cyclooxygenase-2 (COX-2) or DNA gyrase, providing a rationale for their observed biological activity. researchgate.netnih.govresearchgate.net A similar approach would be applied to this compound to screen it against various protein targets and to understand how the fluorine atom and nitrile group contribute to binding.

Table 2: Typical Output and Insights from Molecular Docking

| Parameter | Description | Example Application for this compound |

| Binding Energy/Score | A numerical value (e.g., in kcal/mol) that estimates the binding affinity. Lower values typically indicate stronger binding. | Comparing the binding score of the compound against a known inhibitor to predict its potential potency. |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Visualizing how the indole ring, fluorine atom, and nitrile group fit into the binding pocket and which specific amino acids they interact with. |

| Key Interactions | A list of specific non-covalent bonds (e.g., H-bonds, salt bridges, hydrophobic contacts) formed between the ligand and the receptor. | Identifying that the N-H of the indole ring acts as a hydrogen bond donor and the nitrile nitrogen as an acceptor with specific residues. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique is used to assess the conformational flexibility of this compound and to evaluate the stability of its complex with a biological target.

An MD simulation can reveal whether the binding pose predicted by docking is stable over a period of nanoseconds or microseconds. It shows how the ligand and protein adapt to each other's presence and how water molecules in the active site might mediate interactions. For fluorinated indoles, MD simulations can predict the binding mode and stability within a target like the HIV-1 gp120 entry inhibitor binding site. researchgate.net This provides a more realistic and accurate assessment of the ligand-receptor interaction than docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com To build a QSAR model for analogs of this compound, a dataset of structurally similar indole derivatives with experimentally measured biological activity (e.g., IC50 values) is required. nih.gov

The process involves calculating a set of molecular descriptors (numerical values representing various physicochemical properties) for each compound in the series. Statistical methods are then used to build a model that correlates these descriptors with activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.netnih.gov For instance, 3D-QSAR studies on indole derivatives have successfully identified the steric and electronic field contributions that are crucial for their activity. researchgate.net

Table 3: Components of a QSAR Study

| Component | Description | Role in Studying Indole-3-carbonitrile Derivatives |

| Dataset | A collection of compounds with a common structural scaffold and measured biological activity against a specific target. | A series of substituted indole-3-carbonitriles tested for their inhibitory activity against a particular kinase. |

| Descriptors | Numerical representations of molecular properties (e.g., LogP, molecular weight, electronic properties from quantum chemistry, 3D fields). | Descriptors would capture the effect of different substituents on the indole ring, including the position and nature of halogen atoms. mdpi.com |

| Statistical Model | An equation (e.g., from multiple linear regression or machine learning) that links the descriptors to the biological activity. | The model could predict that higher lipophilicity and a negative electrostatic potential at a specific position increase the activity. |

| Validation | A process to ensure the model is robust and predictive, often using an external set of compounds not used in model building. | The model's ability to accurately predict the activity of a test set of indole derivatives gives confidence in its utility for designing new ones. nih.gov |

In Silico ADME Prediction and Drug-Likeness Assessment

Before a compound can become a drug, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools use computational models to estimate these properties for a given molecule, such as this compound, early in the discovery process. nih.gov This helps to identify potential liabilities and filter out compounds that are unlikely to succeed in clinical trials. youtube.com

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which defines ranges for properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors that are typical for orally available drugs. researchgate.net Computational platforms can predict a wide array of ADME properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with cytochrome P450 enzymes responsible for metabolism. researchgate.netnih.gov

Table 4: Predicted ADME and Drug-Likeness Parameters for a Hypothetical Compound

| Property | Predicted Value | Desired Range/Outcome | Implication for Drug Development |

| Molecular Weight ( g/mol ) | 160.15 | < 500 | Meets Lipinski's rule; favorable for good absorption. |

| LogP (Lipophilicity) | 2.1 | -0.4 to +5.6 | Within the optimal range for solubility and permeability. |

| Hydrogen Bond Donors | 1 | ≤ 5 | Meets Lipinski's rule; good membrane permeability is expected. |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Meets Lipinski's rule; good membrane permeability is expected. |

| Aqueous Solubility (logS) | -2.5 | > -4 | Predicted to have moderate solubility. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Target-dependent | May be suitable for targeting central nervous system (CNS) disorders. |

| CYP2D6 Inhibition | No | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Human Intestinal Absorption (%) | 95% | High (>80%) | Predicted to be well-absorbed from the gastrointestinal tract. |

Note: The values in this table are illustrative for a compound like this compound and are based on typical outputs from ADME prediction software.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a "hit" compound with some activity, virtual screening could be used to find structurally similar compounds from commercial or proprietary databases that might have improved potency or better properties.

Once a promising "lead" compound is identified, lead optimization begins. This is an iterative process where medicinal chemists synthesize new analogs, and computational chemists use the methods described above (docking, QSAR, ADME prediction) to guide the design of these new molecules. ontosight.ai For example, if docking reveals an empty hydrophobic pocket in the binding site, a new analog of this compound could be designed with an additional chemical group to fill that pocket, potentially increasing binding affinity. The goal is to systematically modify the lead structure to improve its potency, selectivity, and ADME profile, ultimately producing a preclinical drug candidate.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Fluoro 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other nuclei. For 4-Fluoro-1H-indole-3-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring.

Indole NH Proton: A broad singlet is anticipated for the N-H proton, typically appearing far downfield (e.g., δ 8.0-11.0 ppm), due to its acidic nature and participation in hydrogen bonding. In a related compound, 5-fluoro-3-methyl-1H-indole, the NH proton appears as a singlet at δ 7.89 ppm. rsc.org

Aromatic Protons: The protons on the benzene (B151609) ring (H-5, H-6, and H-7) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at the 2-position (H-2) is expected to appear as a singlet or a narrow doublet, influenced by long-range couplings. In the spectrum of 4-fluoroindole (B1304775), the aromatic protons are observed in a complex multiplet. nih.gov

H-F Coupling: The fluorine atom at the C-4 position will couple with adjacent protons, most strongly with H-5 (ortho-coupling, ³JHF), and to a lesser extent with H-2 and H-7 (meta- and para-couplings). These couplings provide definitive evidence for the position of the fluorine substituent.

Predicted ¹H NMR Data for this compound Data is predicted based on known values for similar indole structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH | 8.5 - 9.5 | br s | - |

| H-2 | 7.8 - 8.2 | s or d | ~1-3 |

| H-5 | 7.0 - 7.4 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10 |

| H-6 | 7.2 - 7.6 | m | - |

| H-7 | 7.1 - 7.5 | d | J(H-H) ≈ 7-8 |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Indole Carbons: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in this compound. The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups will significantly influence the chemical shifts.

Carbon-Fluorine Coupling: The most informative feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF, etc.). The carbon directly bonded to the fluorine (C-4) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons (C-3a, C-5) will also show smaller C-F couplings. beilstein-journals.orgmdpi.com

Cyano Carbon: The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm, while the indole carbon to which it is attached (C-3) will be significantly shifted downfield.

Predicted ¹³C NMR Data for this compound Data is predicted based on known values for fluorinated indoles and the electronic effects of a cyano group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 130 - 135 | d | small J(C-F) |

| C-3 | 90 - 95 | d | small J(C-F) |

| C-3a | 125 - 130 | d | J(C-F) ≈ 10-15 |

| C-4 | 155 - 160 | d | J(C-F) ≈ 240-250 |

| C-5 | 110 - 115 | d | J(C-F) ≈ 20-25 |

| C-6 | 122 - 127 | s or d | small J(C-F) |

| C-7 | 115 - 120 | d | small J(C-F) |

| C-7a | 135 - 140 | s or d | small J(C-F) |

| -CN | 115 - 120 | s | - |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique a powerful tool. wikipedia.orgbiophysics.org

Chemical Shift: The chemical shift of the fluorine atom provides direct insight into its electronic environment. For an aromatic fluorine, the shift is sensitive to the nature and position of other substituents on the ring. biophysics.org In fluorinated aromatic compounds, the chemical shifts typically range from -100 to -170 ppm relative to CFCl₃. beilstein-journals.orgnih.gov For 5-fluoro-3-methyl-1H-indole, the ¹⁹F signal appears at -125.24 ppm. rsc.org A similar value would be expected for this compound.

Coupling: The signal in the ¹⁹F spectrum will be split by neighboring protons, primarily H-5 and potentially H-2. This coupling information is complementary to that obtained from the ¹H NMR spectrum and helps confirm the structure.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between H-5, H-6, and H-7, confirming their sequence on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. It would be used to definitively assign which proton signal corresponds to which carbon signal for C-2, C-5, C-6, and C-7.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (2-4 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

The NH proton to carbons C-2, C-3, C-3a, and C-7a.

The H-2 proton to carbons C-3, C-3a, and C-7a.

The H-7 proton to C-5 and C-7a.

The H-5 proton to C-4, C-7, and C-3a. These correlations would unequivocally piece together the indole scaffold and confirm the positions of the fluoro and carbonitrile substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is essential for confirming the molecular formula of a new compound. It measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places).

Molecular Formula Confirmation: The molecular formula of this compound is C₉H₅FN₂. HRMS can distinguish this from other potential formulas that might have the same nominal mass.

Exact Mass Calculation: The theoretical monoisotopic mass of C₉H₅FN₂ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the proposed molecular formula.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₆FN₂⁺ | 161.0515 |

| [M+Na]⁺ | C₉H₅FN₂Na⁺ | 183.0334 |

| [M]⁺˙ | C₉H₅FN₂⁺˙ | 160.0437 |

An experimentally determined mass within a few parts per million (ppm) of the calculated value would confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for assessing the purity of this compound and identifying any volatile impurities that may be present from the synthesis process. In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound.

The purity of this compound can be determined by the relative area of its peak in the gas chromatogram. While specific GC-MS data for this compound is not extensively published, related indole compounds are routinely analyzed by this method. For instance, the analysis of other indole derivatives often involves a capillary column and a temperature program that gradually increases the column temperature to ensure efficient separation. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions.

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for the analysis of less volatile or thermally labile compounds like this compound. In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between the mobile phase and the stationary phase of the column. The separated components are then introduced into the mass spectrometer for detection and identification.

For the analysis of this compound, a reversed-phase HPLC column, such as a C18 column, would typically be used. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. The mass spectrometer can be operated in various ionization modes, such as electrospray ionization (ESI), to generate ions for mass analysis. LC-MS is invaluable for analyzing reaction mixtures during the synthesis of this compound to monitor the progress of the reaction and identify any byproducts. dtu.dkekb.eg Commercial suppliers of this compound may provide LC-MS data to certify the purity of their product. bldpharm.com

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a crucial tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.